2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole
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Overview
Description
2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole: is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, such as a methylene group.
Introduction of the Trifluoromethoxy-Substituted Phenyl Group: The trifluoromethoxy-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products Formed:
Oxidized Derivatives: Products with oxidized azetidine rings.
Reduced Derivatives: Products with reduced triazole rings.
Substituted Derivatives: Products with various substituents on the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Protein Labeling: The compound can be used to label proteins for imaging and tracking purposes.
Medicine:
Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Polymer Synthesis: The compound can be used in the synthesis of polymers with unique properties, such as increased thermal stability and chemical resistance.
Coatings: The compound can be used in the formulation of coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of 2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the azetidine ring can enhance binding affinity through hydrophobic interactions. The trifluoromethoxy-substituted phenyl group can further modulate the compound’s binding properties and stability.
Comparison with Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methoxyphenyl)methanone: This compound features a methoxy group instead of a trifluoromethoxy group.
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-chlorophenyl)methanone: This compound features a chloro group instead of a trifluoromethoxy group.
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-fluorophenyl)methanone: This compound features a fluoro group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole imparts unique electronic and steric properties, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a triazole ring with an azetidine moiety and a trifluoromethoxybenzoyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F3N5O2, with a molecular weight of 343.26 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂F₃N₅O₂ |
Molecular Weight | 343.26 g/mol |
Triazole Ring | Present |
Azetidine Moiety | Present |
Trifluoromethoxy Group | Present |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways associated with cancer progression makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Triazoles have also been reported to exhibit anti-inflammatory properties. In a study focusing on cytokine release from peripheral blood mononuclear cells (PBMCs), certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those related to cell proliferation and survival.
- Cytokine Modulation : By affecting the release of cytokines from immune cells, the compound can alter inflammatory responses.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
Study 1: Antimicrobial Evaluation
A recent study investigated the antimicrobial efficacy of various triazole compounds against clinically relevant bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro tests on human cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. Flow cytometry analysis revealed that treated cells underwent apoptosis characterized by increased annexin V binding and caspase activation.
Study 3: Anti-inflammatory Response
In PBMC cultures stimulated with lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in TNF-α levels compared to untreated controls. This reduction was dose-dependent and highlighted the compound's potential as an anti-inflammatory agent .
Properties
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c14-13(15,16)22-11-3-1-9(2-4-11)12(21)19-7-10(8-19)20-17-5-6-18-20/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJIAATJHHQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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